molecular formula C20H23N B565617 N-Desmethyl Terbinafine-d7 CAS No. 1246833-28-2

N-Desmethyl Terbinafine-d7

Cat. No.: B565617
CAS No.: 1246833-28-2
M. Wt: 284.454
InChI Key: IZJZLXQHMWUCIC-YPEAPPCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Terbinafine-d7 is a deuterated form of N-Desmethyl Terbinafine, a metabolite of the antifungal agent Terbinafine. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium labeling (d7) helps in tracing and quantifying the compound in biological systems using mass spectrometry.

Mechanism of Action

Target of Action

N-Desmethyl Terbinafine-d7, like its parent compound Terbinafine, primarily targets the squalene epoxidase , also known as squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

This compound inhibits the action of squalene epoxidase . This inhibition prevents the formation of ergosterol and leads to an accumulation of squalene . The buildup of squalene weakens the cell wall of fungal cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, the compound disrupts the conversion of squalene to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability and increased permeability in the fungal cell membrane, and an accumulation of squalene, which is toxic to the fungal cell .

Pharmacokinetics

This compound, similar to TMC207, is metabolized to an active derivative and both compounds are eliminated with long terminal half-lives (50 to 60 h in mice) reflecting slow release from tissues such as lung and spleen . Upon administration, maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to 168 h postdose (AUC168h), and minimum plasma concentration (Cmin) were approximately dose proportional between 8 and 64 mg/kg .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a weakened fungal cell wall . This weakening disrupts the normal functioning of the fungal cell, leading to its death . Therefore, the compound exhibits fungicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine-d7 involves the deuteration of N-Desmethyl Terbinafine. The process typically starts with the synthesis of N-Desmethyl Terbinafine, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Terbinafine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound .

Scientific Research Applications

N-Desmethyl Terbinafine-d7 is widely used in scientific research for various applications:

    Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Terbinafine.

    Biology: Helps in tracing the distribution and metabolism of Terbinafine in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Terbinafine.

    Industry: Employed in the development and quality control of antifungal medications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Terbinafine-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in complex biological matrices .

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJZLXQHMWUCIC-YPEAPPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.